Trcp6-IN-1
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Overview
Description
Trcp6-IN-1, also known as SAR7334, is a potent and specific inhibitor of the transient receptor potential cation channel subfamily C member 6 (TRPC6). TRPC6 channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium and sodium influx into cells. These channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trcp6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Trcp6-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Trcp6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function and regulation of TRPC6 channels.
Biology: Investigated for its role in cellular signaling pathways and ion channel regulation.
Medicine: Explored for its therapeutic potential in treating diseases such as kidney disease, pulmonary hypertension, and neurological disorders.
Industry: Utilized in drug discovery and development for identifying new therapeutic targets and compounds .
Mechanism of Action
Trcp6-IN-1 exerts its effects by inhibiting the activity of TRPC6 channels. These channels are activated by diacylglycerol, a product of phospholipase C activity, leading to calcium and sodium influx into cells. This compound binds to specific sites on the TRPC6 channel, preventing its activation and subsequent ion influx. This inhibition modulates various cellular processes and signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hyperforin: A natural compound that activates TRPC6 channels but not TRPC3 channels.
Pico145: An inhibitor of TRPC1/4/5 channels with no effect on TRPC3 and TRPC6 channels.
TRPC6-PAM-C20: A selective positive allosteric modulator of TRPC6 channels
Uniqueness
Trcp6-IN-1 is unique due to its high specificity and potency in inhibiting TRPC6 channels. Unlike other compounds, it does not affect closely related TRPC channels, making it a valuable tool for studying TRPC6-specific functions and therapeutic applications .
Properties
Molecular Formula |
C21H22ClN3O |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-[[2-(3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2 |
InChI Key |
RLKRLNQEXBPQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |
Origin of Product |
United States |
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